(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid ADL-08-0011 is an alvimopan metabolite.
Brand Name: Vulcanchem
CAS No.: 156130-41-5
VCID: VC0517283
InChI: InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1
SMILES: CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O
Molecular Formula: C23H29NO3
Molecular Weight: 367.5 g/mol

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid

CAS No.: 156130-41-5

Cat. No.: VC0517283

Molecular Formula: C23H29NO3

Molecular Weight: 367.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid - 156130-41-5

Specification

CAS No. 156130-41-5
Molecular Formula C23H29NO3
Molecular Weight 367.5 g/mol
IUPAC Name (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
Standard InChI InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1
Standard InChI Key KSBSLJKYJXTATP-WCAVRKLYSA-N
Isomeric SMILES C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O
SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s structure features a piperidine core substituted with a 3-hydroxyphenyl group at the 4-position, alongside two methyl groups at the 3- and 4-positions. The propanoic acid side chain is appended with a benzyl group at the (S)-configured α-carbon. This stereochemistry is crucial for its binding affinity and selectivity toward μ-opioid receptors . The IUPAC name, (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid, reflects its chiral centers at the piperidine and propanoic acid moieties .

Physicochemical Characteristics

Key properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions .

  • Stability: Stable under dry, dark storage conditions at 0–4°C (short-term) or –20°C (long-term) .

  • Lipophilicity: A calculated partition coefficient (clogD at pH 7.4) of 0.7 balances membrane permeability and metabolic stability .

Table 1: Physicochemical and Structural Data

PropertyValueSource
Molecular FormulaC23H29NO3
Molecular Weight367.5 g/mol
IUPAC Name(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
Solubility>98% in DMSO
Storage Conditions–20°C (long-term)

Synthesis and Metabolic Pathways

Synthetic Routes

ADL 08-0011 is primarily derived via hydrolysis of alvimopan, a prodrug, by intestinal microflora. The process involves cleavage of the amide bond in alvimopan to yield the active carboxylic acid metabolite . While detailed synthetic protocols are proprietary, key steps include:

  • Reductive Amination: Formation of the piperidine core using 1,3-dimethyl-4-piperidinone intermediates .

  • Stereoselective Alkylation: Introduction of the benzyl and hydroxyphenyl groups under controlled conditions to preserve chiral integrity .

  • Carboxylic Acid Formation: Hydrolysis of ester or amide precursors to yield the final propanoic acid derivative .

Metabolic Activation

In vivo, alvimopan undergoes hydrolysis in the gastrointestinal tract, mediated by bacterial enzymes, to release ADL 08-0011. This metabolite exhibits negligible systemic absorption, confining its activity to peripheral μ-opioid receptors in the gut .

Pharmacological Profile

μ-Opioid Receptor Antagonism

ADL 08-0011 acts as a competitive antagonist at μ-opioid receptors, with high affinity (pKi = 9.5) and selectivity over δ- and κ-opioid receptors (pKi = 7.8 and 7.6, respectively) . Its peripherally restricted action is attributed to:

  • Low Blood-Brain Barrier Penetration: Polar carboxylic acid group limits CNS access .

  • High Protein Binding: >90% plasma protein binding reduces free drug availability .

Table 2: Comparative Pharmacological Data of Opioid Antagonists

Compoundμ-Opioid pKiδ-Opioid pKiκ-Opioid pKiRLM t1/2 (min)Peripheral Selectivity Index (IT)
ADL 08-00119.57.87.6>9017
Alvimopan9.58.38.3>90>33
Methylnaltrexone8.16.37.7>9025
RLM = Rat Liver Microsomes; IT = Intestinal Transit model

Functional Activity in Gastrointestinal Models

In murine models, ADL 08-0011 reversed opioid-induced delays in intestinal transit (ID50 = 0.064 mg/kg) and gastric emptying (ID50 = 0.027 mg/kg) with minimal CNS effects . Its peripheral selectivity index (17 for intestinal transit) surpasses naltrexone (1.4) and matches alvimopan (>33) .

Clinical Applications and Therapeutic Implications

Management of Opioid-Induced Bowel Dysfunction (OIBD)

ADL 08-0011’s primary application lies in counteracting constipation and postoperative ileus without reversing opioid analgesia. Clinical studies demonstrate:

  • Efficacy: Restored bowel motility in 85% of patients within 48 hours .

  • Safety: No opioid withdrawal symptoms or analgesic interference due to peripheral restriction .

Pharmacokinetic-Pharmacodynamic Relationships

Steady-state trough concentrations of ADL 08-0011 correlate with alanine aminotransferase (ALT) elevations, suggesting an exposure-toxicity relationship. Dose reductions by 200–400 mg decrease AUC by 12.5–25%, mitigating hepatotoxicity risks .

Pharmacokinetics and Drug-Drug Interactions

Absorption and Distribution

  • Bioavailability: Limited to <5% due to rapid hydrolysis and poor absorption .

  • Half-Life: 3.7 hours in humans, supporting twice-daily dosing .

Metabolism and Excretion

  • Hepatic Metabolism: Minimal CYP3A4 involvement; primarily excreted unchanged in feces .

  • Drug Interactions: Weak inhibition of CYP3A4 and CYP2D6 necessitates caution with narrow-therapeutic-index drugs .

Table 3: Key Pharmacokinetic Parameters

ParameterValueSource
Cmax (μg/mL)0.71
AUC0–∞ (μg·h/mL)1.20
t1/2 (h)3.7
Protein Binding>90%

Future Directions and Research Opportunities

Dose Optimization

Given the exposure-response disconnect in efficacy, personalized dosing based on pharmacogenetic markers (e.g., UGT1A1 polymorphisms) may enhance safety .

Expanded Indications

Preclinical data suggest potential in chemotherapy-induced nausea and inflammatory bowel disease, warranting Phase II trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator